3-Methyl-5-(2-methylphenyl)pent-2-enal
Description
3-Methyl-5-(2-methylphenyl)pent-2-enal is an α,β-unsaturated aldehyde characterized by a pent-2-enal backbone substituted with a methyl group at the C3 position and a 2-methylphenyl group at the C5 position (Figure 1). The conjugated enal system enhances electrophilicity at the α-carbon, making it reactive in nucleophilic additions and cyclization reactions.
Properties
CAS No. |
832713-00-5 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-methyl-5-(2-methylphenyl)pent-2-enal |
InChI |
InChI=1S/C13H16O/c1-11(9-10-14)7-8-13-6-4-3-5-12(13)2/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
XOUFRJSKYNJBET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC(=CC=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methylphenyl)pent-2-enal can be achieved through various synthetic routes. One common method involves the aldol condensation reaction between 2-methylbenzaldehyde and 3-methylbutanal. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-methylphenyl)pent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 3-Methyl-5-(2-methylphenyl)pentanoic acid
Reduction: 3-Methyl-5-(2-methylphenyl)pent-2-enol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-Methyl-5-(2-methylphenyl)pent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methylphenyl)pent-2-enal depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The phenyl ring and aliphatic chain may also contribute to its overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Functional Group | Key Property |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₈O | - | ~216.3 | Aldehyde | High electrophilicity |
| (E)-Pent-2-enal | C₅H₈O | - | 84.12 | Aldehyde | Volatile, bitter taste |
| 5-(2,2,3-Trimethylcyclopentenyl)-3-methylpentan-2-ol | C₁₄H₂₆O | 65113-99-7 | 210.36 | Alcohol | High metabolic stability |
| (E)-3-Methyl-5-phenylpent-2-enoic acid | C₁₃H₁₄O₂ | 72681-05-1 | 202.25 | Carboxylic acid | Moderate solubility in H₂O |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
